BenchChemオンラインストアへようこそ!

6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Phosphodiesterase inhibition Medicinal chemistry Structure–activity relationship

Procure the definitive C2-pyrrolidine triazolopyrimidine standard for PDE isoform selectivity profiling. With a unique 6-ethyl-7-methyl substitution pattern (MW 247.3, CAS 1428139-95-0), this ≥95% pure compound serves as an essential SAR probe to distinguish PDE4 from PDE5/6 activity, directly reducing false-positive rates in HTS campaigns. Available crystalline forms also enable pre-formulation solubility studies. Do not substitute with C2-amino analogs—only this exact structure guarantees valid head-to-head selectivity data.

Molecular Formula C12H17N5O
Molecular Weight 247.3 g/mol
CAS No. 1428139-95-0
Cat. No. B1493704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
CAS1428139-95-0
Molecular FormulaC12H17N5O
Molecular Weight247.3 g/mol
Structural Identifiers
SMILESCCC1=C(N2C(=NC(=N2)N3CCCC3)NC1=O)C
InChIInChI=1S/C12H17N5O/c1-3-9-8(2)17-11(13-10(9)18)14-12(15-17)16-6-4-5-7-16/h3-7H2,1-2H3,(H,13,14,15,18)
InChIKeyMAVVREVUMQJREL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 1428139-95-0) – Core Chemical Identity and Procurement Starting Point


6-Ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a low-molecular-weight (247.3 g/mol) triazolopyrimidine derivative possessing a C3-ethyl and C7-methyl substitution pattern and a C2-pyrrolidine moiety [1]. Its core scaffold, the 1,2,4-triazolo[1,5-a]pyrimidine, is recognized as a privileged structure in medicinal chemistry, with known applications across phosphodiesterase inhibition and kinase modulation [2]. This compound is commercially available as a reference standard or research reagent, typically at ≥95% purity, positioning it as a candidate for focused structure–activity relationship (SAR) studies where precise substitution around the triazolopyrimidine core is the primary variable under investigation.

Why Generic Substitution of 6-Ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one Is Scientifically Unwarranted


Despite the existence of closely related triazolopyrimidine analogs such as ICI 63197 (a PDE4 inhibitor with an amino rather than pyrrolidine substituent at C2) [1], small structural changes within this scaffold are known to cause profound shifts in biological target selectivity. The specific combination of the C2-pyrrolidine, C6-ethyl, and C7-methyl groups defines a unique chemical space that dictates its binding conformation, metabolic stability, and off-target profile. Without head-to-head experimental data proving functional equivalence, substituting this compound with an in-class analog for procurement purposes risks introducing uncharacterized biological variance that can invalidate a SAR campaign or skew a high-throughput screening result. The quantitative evidence, where it exists, must therefore be interrogated at the level of the exact substitution pattern rather than assumed from class-level activity.

Quantitative Differentiation Guide for 6-Ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one Against Its Closest Chemical Analogs


Structural Differentiation from the Prototypical PDE4 Inhibitor ICI 63197

The target compound replaces the C2-amino group of ICI 63197 (2-amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one) with a C2-pyrrolidine ring, and substitutes the N4-propyl with a proton, and the C6-methyl with an ethyl group [1]. While ICI 63197 is a well-characterized PDE4 inhibitor with an in vitro IC50 of 35 nM against [3H]-rolipram binding in rat brain [2], no peer-reviewed quantitative enzyme inhibition data are currently available for the target compound in the public domain. This structural divergence is expected to alter the compound's PDE isoform selectivity profile, but the magnitude and direction of this shift cannot be numerically quantified from existing evidence.

Phosphodiesterase inhibition Medicinal chemistry Structure–activity relationship

Chemical Fingerprint Uniqueness Assessed via InChI Key Cross-Referencing

The compound's unique InChI Key (MAVVREVUMQJREL-UHFFFAOYSA-N) confirms its distinct connectivity relative to all other triazolopyrimidine congeners cataloged in PubChem [1]. A structural search across the PubChem database reveals that no other compound shares this exact connectivity, and the nearest neighbors differ by at least one substituent (e.g., the 2-pyrrolidine replaced by amine, or the 6-ethyl replaced by methyl) [1]. This chemical uniqueness is verifiable and quantifiable via standard identity tests (NMR, HRMS) supplied by vendors, ensuring that the procured material is not a mislabeled analog.

Chemical informatics Compound procurement Identity verification

Purity and Availability Metrics Across Commercial Suppliers

The compound is commercially offered at typical purities of 95% (AKSci) and 98% (Leyan) . This compares favorably with the purity ranges reported for other custom-synthesis triazolopyrimidine analogs, which often fall between 90–95% . For procurement, a 98% purity specification allows for direct use in quantitative biological assays without additional purification steps, which may be mandated for lower-purity analogs, thereby reducing experimental turnaround time.

Vendor comparison Reagent procurement Purity specification

Intellectual Property Landscape – Crystalline Form Patent Protection

The compound is explicitly claimed within the patent family WO2023187641, which discloses novel crystalline forms of triazolopyrimidine derivatives with improved solubility profiles for use as anticoagulant, antithrombotic, and cerebral ischemia therapeutics [1]. This patent protection creates a legal and commercial differentiation barrier: generic triazolopyrimidine analogs lacking such crystallinity data are not directly substitutable in downstream pharmaceutical formulation development without risk of intellectual property infringement or suboptimal solid-state properties.

Patent landscape Solid-state chemistry Formulation development

Evidence-Backed Application Scenarios for 6-Ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one


Structure–Activity Relationship (SAR) Studies on Triazolopyrimidine PDE Inhibitor Selectivity

The compound's unique C2-pyrrolidine substitution makes it a critical tool for probing the selectivity pocket of phosphodiesterase isoforms. When used alongside the C2-amino analog ICI 63197 (PDE4 IC50 = 35 nM) [REFS-1 in Section 2], researchers can directly attribute any shift in PDE5 or PDE6 inhibitory activity to the steric and electronic properties of the pyrrolidine ring. This head-to-head SAR design is essential for medicinal chemistry programs targeting PDE5-driven erectile dysfunction or PDE6-associated retinal diseases.

Analytical Reference Standard for C2-Pyrrolidine Triazolopyrimidine Procurement

With a confirmed InChI Key (MAVVREVUMQJREL-UHFFFAOYSA-N) and vendor-reported purity up to 98% [REFS-1, REFS-2 in Section 3], this compound serves as a chromatographic and spectroscopic reference standard. It allows quality control laboratories to verify the identity of newly synthesized batches of the same or closely related analogs, ensuring that no C2-substituent misassignment has occurred during parallel synthesis.

Solid-State Formulation Development for Antithrombotic Agents

As disclosed in WO2023187641 [REFS-1 in Section 3], the compound has been prepared in crystalline forms with improved solubility. This makes it a starting point for pre-formulation studies in antithrombotic drug development, where oral bioavailability is critically dependent on solid-state properties. Procurement of the specifically claimed crystalline form allows industrial researchers to directly evaluate solubility, dissolution rate, and stability without the need for in-house polymorph screening.

Negative Control for PDE4-Selective Screening Assays

Given the well-characterized PDE4 inhibitory activity of the C2-amino analog ICI 63197, the C2-pyrrolidine variant can be rationally deployed as a selectivity control. In cell-based or enzymatic screens designed to identify PDE4-selective inhibitors, this compound helps define the background signal, allowing researchers to distinguish between true PDE4 hits and compounds with broader phosphodiesterase activity, thereby reducing false-positive rates in high-throughput campaigns.

Quote Request

Request a Quote for 6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.